
Safinamide impurity 9
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Overview
Description
Safinamide impurity 9 is a complex organic compound characterized by the presence of fluorobenzyl groups and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Safinamide impurity 9 typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediates. These intermediates are then coupled with the propanamide backbone through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Safinamide impurity 9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorobenzyl alcohols.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- Safinamide impurity 9 serves as a crucial building block for synthesizing more complex molecules. Its unique fluorobenzyl groups enhance its utility in various chemical reactions, including nucleophilic substitutions and amide bond formations.
Reactions Involved
- The compound can undergo several chemical reactions:
- Oxidation : Converts to corresponding oxides.
- Reduction : Forms reduced derivatives.
- Substitution : Fluorobenzyl groups participate in nucleophilic substitutions.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Fluorinated benzoic acids |
Reduction | Lithium aluminum hydride | Fluorobenzyl alcohols |
Substitution | Various nucleophiles | Diverse substituted derivatives |
Biological Applications
Investigating Biological Activity
- Research has focused on the potential biological activity of this compound. Studies suggest that its interaction with biomolecules could lead to significant therapeutic effects.
Mechanism of Action
- The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, potentially modulating various biological pathways.
Medical Applications
Therapeutic Properties
- This compound is explored for its therapeutic properties in treating neurological disorders, particularly Parkinson's disease. Its structural characteristics may enhance its efficacy as a drug candidate.
Case Study: Stability Testing
- A study developed stability-indicating spectrophotometric methods to quantify Safinamide and its degradation products. These methods demonstrated reliability in assessing the compound's stability under different conditions, crucial for pharmaceutical applications .
Industrial Applications
Material Development
- In industrial settings, this compound is utilized in developing advanced materials with specific properties due to its unique chemical structure. Its fluorine content enhances metabolic stability and lipophilicity, making it valuable in material science.
Mechanism of Action
The mechanism of action of Safinamide impurity 9 involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((3-(2-Chlorobenzyl)-4-((2-chlorobenzyl)oxy)benzyl)amino)propanamide
- (S)-2-((3-(2-Bromobenzyl)-4-((2-bromobenzyl)oxy)benzyl)amino)propanamide
Uniqueness
Safinamide impurity 9 is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
CAS No. |
1000370-28-4 |
---|---|
Molecular Formula |
C24H24F2N2O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-17-10-11-23(30-15-19-7-3-5-9-22(19)26)20(12-17)13-18-6-2-4-8-21(18)25/h2-12,16,28H,13-15H2,1H3,(H2,27,29)/t16-/m0/s1 |
InChI Key |
KNCBWHHLCCZNGN-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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